((3-Bromo-2-methylpropoxy)methyl)benzene
Overview
Description
3-Bromo-2-methylpropoxy)methyl)benzene, also known as BMPB, is an organic compound belonging to the family of aromatic compounds, and is composed of a benzene ring with a bromine atom and a methylpropoxy group attached. BMPB has a variety of uses and applications, including in the synthesis of pharmaceuticals, dyes, and other compounds, and in scientific research.
Scientific Research Applications
Synthesis of Biologically Active Compounds
- A study by Akbaba et al. (2010) described the synthesis of a biologically active natural product using a precursor similar to ((3-Bromo-2-methylpropoxy)methyl)benzene. This synthesis approach could be applicable in medicinal chemistry for the development of new bioactive compounds (Akbaba et al., 2010).
Studies on Molecular Dynamics
- Zheng et al. (2005) explored the ultrafast dynamics of solute-solvent complexation, which is relevant for understanding the interactions of similar bromobenzene compounds in various solvents. This research could be significant for studying the solubility and reaction mechanisms of such compounds (Zheng et al., 2005).
Organic Synthesis Techniques
- Kuroda & Kobayashi (2015) demonstrated a method for synthesizing isoindoles, starting from compounds related to this compound. This highlights its utility in complex organic syntheses (Kuroda & Kobayashi, 2015).
Schiff Base Ligands and Metal Complexes
- Golcu et al. (2005) reported the synthesis of Schiff base ligands and their metal complexes, including compounds structurally related to this compound. These compounds have potential applications in coordination chemistry and catalysis (Golcu et al., 2005).
Potential Antimicrobial Agents
- Liaras et al. (2011) synthesized and evaluated the antimicrobial activity of benzene derivatives, which could include this compound or related compounds. These compounds showed significant activity against various microorganisms, highlighting their potential as antimicrobial agents (Liaras et al., 2011).
Catalysis and Chemical Reactions
- Batool et al. (2014) developed a method for synthesizing benzene derivatives, including potential analogs of this compound. These compounds have applications in catalysis and as reagents in organic reactions (Batool et al., 2014).
Inhibition of Enzymatic Activities
- Bayrak et al. (2019) synthesized bromophenols and evaluated their enzyme inhibition activities. This research suggests potential pharmaceutical applications for compounds structurally related to this compound (Bayrak et al., 2019).
Polymer Chemistry
- Yang & Storey (2015) used alkoxybenzenes, such as (3-bromopropoxy)benzene, in the end-quenching of polyisobutylene, indicating potential applications in polymer chemistry (Yang & Storey, 2015).
Safety and Hazards
The compound is associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(3-bromo-2-methylpropoxy)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIBBFFDRDHFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370747 | |
Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91273-58-4 | |
Record name | ((3-Bromo-2-methylpropoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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